molecular formula C11H10O4 B14886969 4,7-Dimethoxybenzofuran-5-carbaldehyde

4,7-Dimethoxybenzofuran-5-carbaldehyde

Cat. No.: B14886969
M. Wt: 206.19 g/mol
InChI Key: YHWNYTXYYWZTFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxybenzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxy-3,4-dimethoxybenzaldehyde with an appropriate reagent to form the benzofuran ring . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxybenzofuran-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,7-Dimethoxybenzofuran-5-carbaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,7-Dimethoxybenzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . The methoxy groups may also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dimethoxybenzofuran-5-carbaldehyde is unique due to the presence of both methoxy groups and an aldehyde group on the benzofuran ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4,7-dimethoxy-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C11H10O4/c1-13-9-5-7(6-12)10(14-2)8-3-4-15-11(8)9/h3-6H,1-2H3

InChI Key

YHWNYTXYYWZTFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C=O)OC)C=CO2

Origin of Product

United States

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